6-Bromo-2-(2-(dimethylamino)ethyl)-1h-benzo[de]isoquinoline-1,3(2h)-dione
CAS No.:
Cat. No.: VC16808604
Molecular Formula: C16H15BrN2O2
Molecular Weight: 347.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H15BrN2O2 |
|---|---|
| Molecular Weight | 347.21 g/mol |
| IUPAC Name | 6-bromo-2-[2-(dimethylamino)ethyl]benzo[de]isoquinoline-1,3-dione |
| Standard InChI | InChI=1S/C16H15BrN2O2/c1-18(2)8-9-19-15(20)11-5-3-4-10-13(17)7-6-12(14(10)11)16(19)21/h3-7H,8-9H2,1-2H3 |
| Standard InChI Key | MODSUWWQETUFGJ-UHFFFAOYSA-N |
| Canonical SMILES | CN(C)CCN1C(=O)C2=C3C(=C(C=C2)Br)C=CC=C3C1=O |
Introduction
6-Bromo-2-(2-(dimethylamino)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a complex organic compound belonging to the isoquinoline family, which is characterized by a fused bicyclic structure. This compound features a bromine atom and a dimethylaminoethyl group attached to the isoquinoline core, contributing to its unique chemical properties and potential applications in various fields of research and industry.
Synthesis and Chemical Reactions
The synthesis of 6-Bromo-2-(2-(dimethylamino)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione involves multiple steps, requiring careful control of reaction conditions such as temperature and solvent choice to achieve high yields and purity. The compound's versatility in synthetic organic chemistry allows for the creation of new derivatives with tailored properties.
Comparison with Analogous Compounds
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 6-Chloro-2-(2-(dimethylamino)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione | Chlorine atom instead of bromine | Different reactivity profile due to chlorine's electronegativity |
| 6-Fluoro-2-(2-(dimethylamino)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione | Fluorine atom instead of bromine | Enhanced lipophilicity affecting bioavailability |
| 6-Iodo-2-(2-(dimethylamino)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione | Iodine atom instead of bromine | Larger atomic size may influence steric interactions |
| 6-Bromo-2-(2-(dimethylamino)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione | Bromine atom | Distinct chemical reactivity and biological interactions |
Storage and Handling
This compound should be stored in a sealed container at a temperature range of 2-8°C to maintain its stability. Handling requires caution due to potential chemical hazards, and appropriate safety measures should be taken.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume